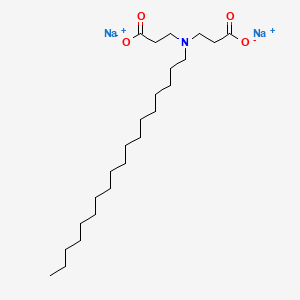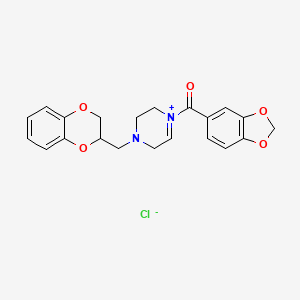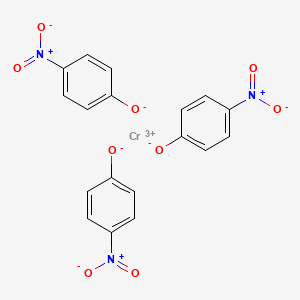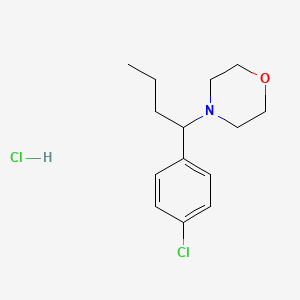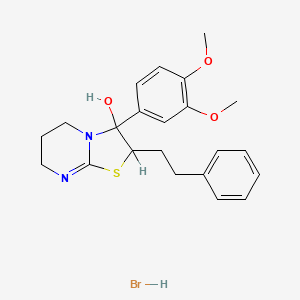
L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core altritol structure, followed by the introduction of the various functional groups through a series of reactions such as chlorination, amination, and benzoylation. Each step must be carefully controlled to ensure the correct configuration and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to optimize yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions must be carefully controlled, including temperature, pressure, and pH, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a simpler, more hydrogenated molecule.
科学研究应用
L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity, protein binding, and cellular processes.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals, materials science, and other industrial applications.
作用机制
The mechanism by which L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The compound’s multiple functional groups and aromatic rings allow it to form various types of bonds and interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
Similar compounds include other altritol derivatives and compounds with similar functional groups and structural features. Examples might include:
L-Altritol derivatives: Compounds with slight modifications to the altritol core structure.
Benzoyl amino compounds: Molecules with similar benzoyl and amino functional groups.
Uniqueness
What sets L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- apart is its specific combination of functional groups and its unique structural configuration. This gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
173094-20-7 |
|---|---|
分子式 |
C48H44Cl2N4O8 |
分子量 |
875.8 g/mol |
IUPAC 名称 |
benzyl N-[2-chloro-6-[[(2S,3S,4R,5S)-5-[[3-chloro-2-(phenylmethoxycarbonylamino)benzoyl]amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]carbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C48H44Cl2N4O8/c49-37-25-13-23-35(41(37)53-47(59)61-29-33-19-9-3-10-20-33)45(57)51-39(27-31-15-5-1-6-16-31)43(55)44(56)40(28-32-17-7-2-8-18-32)52-46(58)36-24-14-26-38(50)42(36)54-48(60)62-30-34-21-11-4-12-22-34/h1-26,39-40,43-44,55-56H,27-30H2,(H,51,57)(H,52,58)(H,53,59)(H,54,60)/t39-,40-,43-,44+/m0/s1 |
InChI 键 |
LWWIGUZFAYWSRU-KOSLULIRSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)Cl)NC(=O)OCC6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)Cl)NC(=O)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






